molecular formula C₁₁H₁₁D₃N₂O₄ B1159176 4-(3-Methoxy-4-nitrophenyl)morpholine-d3

4-(3-Methoxy-4-nitrophenyl)morpholine-d3

Cat. No.: B1159176
M. Wt: 241.26
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Description

Contextualization within Nitroaromatic and Morpholine (B109124) Chemistry Research

The molecular structure of 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 combines two moieties of significant interest in organic and medicinal chemistry: the nitroaromatic group and the morpholine ring.

The morpholine ring is a heterocyclic compound containing both an amine and an ether functional group. wikipedia.org This structure is a common building block in medicinal chemistry, valued for its favorable physicochemical, metabolic, and biological properties. nih.gov The morpholine moiety is found in numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org Its presence can enhance properties like aqueous solubility and metabolic stability, making it a "privileged structure" in drug design. nih.gov The synthesis of morpholine-containing molecules is well-established, often involving the reaction of vicinal amino alcohols or the use of morpholine itself as a reagent. nih.govresearchgate.net The combination of these two structural features in one molecule places it at the intersection of research into synthetic intermediates, potential bioactive compounds, and metabolic pathways. scielo.brnih.gov

Rationale for the Academic Investigation of this compound

The primary rationale for the synthesis and academic investigation of this compound stems from its utility as a stable isotope-labeled internal standard. lgcstandards.comclearsynth.com In quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for achieving high accuracy and precision. thalesnano.com An ideal internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization, but is clearly distinguishable by the detector.

Deuterated compounds are exceptionally well-suited for this role. thalesnano.comnih.gov The subject compound, with deuterium (B1214612) atoms on its methoxy (B1213986) group, has a molecular weight that is three units higher than its non-deuterated (protium) counterpart, 4-(3-Methoxy-4-nitrophenyl)morpholine (B1293645). lgcstandards.com This mass difference allows a mass spectrometer to differentiate between the standard and the analyte, while their shared chemical structure ensures they co-elute from the chromatography column and have very similar ionization efficiencies. thalesnano.comspectroscopyonline.com

The investigation of this specific deuterated compound is therefore directly linked to the need to accurately quantify its non-deuterated analog in complex mixtures, such as those from biological or environmental samples. The non-deuterated form may be a synthetic intermediate, a metabolite of a drug, or a compound being studied for its own biological activity. scbt.comnih.gov For instance, derivatives of 4-(4-nitrophenyl)morpholine (B78992) have been investigated for potential anticancer activity. nih.gov Therefore, the academic pursuit of this compound is driven by its enabling role in advanced analytical chemistry.

Significance of Deuteration in Chemical and Biological Research Methodologies

The replacement of hydrogen (H) with its stable, non-radioactive isotope deuterium (D) is a subtle structural modification that has a profound impact on chemical and biological research. clearsynth.comsciencecoalition.org This technique, known as deuteration or deuterium labeling, provides invaluable insights into reaction mechanisms, metabolic pathways, and molecular structures. thalesnano.com

One of the most significant consequences of deuteration is the deuterium kinetic isotope effect (KIE) . libretexts.org The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond, meaning it requires more energy to break. libretexts.org As a result, chemical reactions involving the cleavage of a C-D bond are often slower than those involving a C-H bond. libretexts.orgcolumbia.edu This effect is widely exploited in pharmaceutical research to alter a drug's metabolism. nih.gov By strategically placing deuterium at sites of metabolic oxidation, researchers can slow down the breakdown of a drug, potentially improving its pharmacokinetic profile. nih.govresearchgate.net

Beyond the KIE, deuteration is fundamental to several analytical techniques:

Mass Spectrometry (MS): As mentioned, deuterated compounds are excellent internal standards for quantitative MS analysis, improving the accuracy and reliability of measurements. thalesnano.comnih.gov The predictable mass shift allows for precise tracking and quantification. spectroscopyonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents (like chloroform-d) are routinely used in NMR to avoid large solvent signals that would otherwise obscure the signals from the analyte. clearsynth.com Deuterium labeling within a molecule can also provide detailed structural information. thalesnano.com

Neutron Scattering: This technique is powerful for studying the structure and dynamics of large molecules like proteins and lipids. nih.govnih.gov Deuteration provides contrast, allowing researchers to "highlight" or "mask" different parts of a molecular complex, revealing their specific arrangement and interactions. youtube.comyoutube.com

The ability to trace the fate of deuterium-labeled molecules through complex systems makes them powerful probes for studying metabolic pathways, protein folding, and ligand-receptor interactions. clearsynth.com

Table 1: Key Applications of Deuteration in Research
Application AreaPrinciple of UseSignificanceReference
PharmacokineticsSlowing of metabolic reactions due to the Kinetic Isotope Effect (KIE).Can improve a drug's metabolic stability and half-life. nih.govresearchgate.net
Mass SpectrometryUsed as stable isotope-labeled internal standards for quantification.Increases accuracy and precision by correcting for sample loss and matrix effects. thalesnano.comnih.govspectroscopyonline.com
Reaction MechanismsTracking the position of deuterium atoms through a chemical transformation.Helps elucidate reaction pathways and the nature of transition states. thalesnano.comclearsynth.comcolumbia.edu
NMR SpectroscopyUsed as non-interfering solvents and as labels to probe molecular structure.Enhances spectral clarity and provides detailed structural insights. thalesnano.comclearsynth.com
Neutron ScatteringProvides contrast to differentiate components in large biomolecular complexes.Enables the study of the structure and dynamics of proteins, lipids, and other macromolecules. nih.govnih.gov

Overview of Research Objectives and Scope for the Deuterated Morpholine Derivative

The research objectives for this compound are primarily centered on its role as an analytical tool. The scope of investigation encompasses its synthesis, characterization, and application.

The primary objectives include:

Chemical Synthesis: To develop and optimize a synthetic pathway for the compound. This involves incorporating the three deuterium atoms specifically onto the methoxy group, which can be achieved by using a deuterated reagent such as deuterated methyl iodide (CD3I). The process must be efficient and yield a product with high chemical purity.

Structural and Isotopic Characterization: To rigorously confirm the identity and purity of the synthesized compound. This involves using analytical techniques like NMR spectroscopy to verify the molecular structure and the precise location of the deuterium atoms, and mass spectrometry to confirm the molecular weight and assess the isotopic enrichment (the percentage of molecules that correctly contain the deuterium label). thalesnano.com

Validation as an Internal Standard: To demonstrate its fitness for purpose in quantitative analytical methods. This involves showing that it co-elutes chromatographically with the non-deuterated analyte and that its response in a mass spectrometer is predictable and reliable for accurately quantifying the target compound in relevant sample matrices.

The scope of this research is therefore foundational, providing the chemical tools necessary for further, more complex studies, such as determining the pharmacokinetics or metabolism of the parent compound, 4-(3-Methoxy-4-nitrophenyl)morpholine.

Table 2: Properties of this compound
PropertyValueReference
Chemical NameThis compound lgcstandards.comclearsynth.compharmaffiliates.com
SynonymsNSC 65635-d3 lgcstandards.comclearsynth.com
Molecular FormulaC11D3H11N2O4 lgcstandards.com
Molecular Weight~241.26 g/mol lgcstandards.comclearsynth.com
Product CategoryStable Isotope Labeled Compound lgcstandards.comclearsynth.com
Unlabeled CAS Number6950-88-5 lgcstandards.com

Table of Mentioned Compounds

Chemical Name
This compound
4-(3-Methoxy-4-nitrophenyl)morpholine
4-(4-Nitrophenyl)morpholine
Benzene (B151609)
Chloroform-d
Deuterated methyl iodide (CD3I)
Diethanolamine
Gefitinib
Linezolid
Morpholine
Nitrobenzene (B124822)
Nitrophenols
Nitrotoluenes
Phenol
Toluene
2,2′,4,4′-Tetranitrobenzophenone
2,4,6-trinitrotoluene (TNT)
Picric acid (1,3,5-trinitrophenol)

Properties

Molecular Formula

C₁₁H₁₁D₃N₂O₄

Molecular Weight

241.26

Synonyms

NSC 65635-d3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 3 Methoxy 4 Nitrophenyl Morpholine D3

Development of Novel Synthetic Pathways to 4-(3-Methoxy-4-nitrophenyl)morpholine-d3

The synthesis of this compound involves a multi-step process that requires careful consideration of precursor synthesis, deuterium (B1214612) incorporation, and reaction optimization to ensure high isotopic purity and chemical yield. google.comgoogle.com

The synthesis of the core structure of the target molecule typically begins with a suitably substituted nitroaromatic precursor. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a halo-nitroaromatic compound with morpholine (B109124). mdpi.com For the synthesis of the non-deuterated scaffold, 4-fluoro-3-methoxy-1-nitrobenzene or 4-chloro-3-methoxy-1-nitrobenzene would serve as the key starting material. The reaction with morpholine, often carried out in a suitable solvent such as acetonitrile (B52724) or an alcohol and in the presence of a base like triethylamine (B128534) or sodium carbonate, yields 4-(3-methoxy-4-nitrophenyl)morpholine (B1293645). mdpi.comgoogle.com

Functional group interconversion (FGI) is a fundamental concept in this synthesis, defined as the conversion of one functional group into another through reactions like substitution, oxidation, or reduction. imperial.ac.uksolubilityofthings.com An alternative pathway could involve the nitration of a precursor like 4-(3-methoxyphenyl)morpholine. However, this approach can lead to issues with regioselectivity, making the SNAr reaction on a pre-functionalized nitrobenzene (B124822) ring a more controlled and preferred method.

Another synthetic route involves the initial synthesis of 4-(4-nitrophenyl)morpholin-3-one (B139987) from p-halonitrobenzene and morpholine, followed by oxidation and reduction steps. google.com For instance, a patented method describes the condensation of p-chloronitrobenzene with morpholine to produce 4-(4-nitrophenyl)morpholine (B78992), which is then oxidized to 4-(4-nitrophenyl)-3-morpholinone before subsequent reduction. google.com

Table 1: Representative Precursor Synthesis Reactions

ReactantsConditionsProductYieldReference
4-Fluoronitrobenzene, Thiomorpholine (B91149)Acetonitrile, Triethylamine, 85°C, 12h4-(4-Nitrophenyl)thiomorpholine (B1608610)95% mdpi.com
p-Chloronitrobenzene, MorpholineSodium Carbonate, 100°C, 5h4-(4-Nitrophenyl)morpholine98.5% google.com
N-(2-Hydroxyethyl)aniline, Chloroacetyl chloride-4-Phenylmorpholin-3-one- google.com

Site-specific deuterium incorporation is a challenging aspect of synthesizing isotopically labeled compounds, requiring methods that provide high levels of deuterium enrichment without compromising chemical yield. google.comgoogle.com For this compound, the "d3" designation strongly implies deuteration of the methoxy (B1213986) group (O-CD₃).

The most direct strategy to achieve this is through the O-methylation of a phenolic precursor using a deuterated methylating agent. The synthetic sequence would involve:

Preparation of the Phenolic Precursor: Synthesis of 4-(3-hydroxy-4-nitrophenyl)morpholine. This can be achieved by performing the SNAr reaction described in section 2.1.1 using a starting material with a protected hydroxyl group, followed by deprotection, or by using a starting material where the methoxy group is replaced by a hydroxyl group, such as 4-fluoro-3-hydroxy-1-nitrobenzene.

Deuteromethylation: The resulting phenolic compound is then treated with a deuterated methyl source, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄), in the presence of a suitable base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetone. This step introduces the trideuteromethyl group onto the phenolic oxygen.

Alternative, though less specific for a "-d3" label, methods for deuterium incorporation exist. For instance, H/D exchange reactions can be used to deuterate the morpholine ring. A one-pot process using D₂O as the deuterium source and a Raney Nickel catalyst has been reported to achieve near-complete deuteration of the morpholine methylene (B1212753) hydrogens, yielding morpholine-d8. researchgate.net Other methods involve the use of deuterated reagents in multicomponent reactions or the reduction of unsaturated precursors with deuterium sources like sodium borodeuteride (NaBD₄). nih.govbeilstein-journals.org However, for the specific target compound, synthesis from a deuterated building block (i.e., deuteromethylation) offers the most precise control over the location and level of isotopic labeling.

Optimizing reaction yields and ensuring scalability are crucial for the practical application of the synthesized compound in research. For the key SNAr reaction, optimization involves screening solvents, bases, reaction temperatures, and times. For example, the synthesis of a related intermediate, 3-chloro-1-(4-nitrophenyl)-5,6-dihydro-1(2H)-pyridinone, was optimized for large-scale production, achieving a high yield and purity (99.83%) by carefully controlling reaction and workup conditions. wjpsonline.com

Similarly, for the deuteromethylation step, optimization would focus on maximizing the conversion of the phenolic precursor. This includes the choice of base, the stoichiometry of the deuterated methylating agent, and the reaction temperature to minimize potential side reactions. Purification is also a critical consideration for scalability. While laboratory-scale syntheses may rely on column chromatography, scalable processes aim to use crystallization or precipitation to isolate the final product with high purity, which is more cost-effective and efficient for larger quantities. wjpsonline.com For instance, a procedure for synthesizing 4-(4-nitrophenyl)morpholin-3-one reported a yield of 97.7% with an HPLC purity of 98.3% after purification via concentration and stirring in a mixed solvent system. chemicalbook.com

Synthesis and Characterization of Structural Analogs and Potential Research Metabolites

To support DMPK studies, the synthesis of non-deuterated standards and potential metabolites is essential for comparative analysis and metabolite identification.

The primary non-deuterated analog for comparative research is 4-(3-Methoxy-4-nitrophenyl)morpholine. scbt.comuni.lu Its synthesis follows the pathways described for the precursor synthesis (Section 2.1.1), typically via the nucleophilic aromatic substitution of a compound like 1-chloro- or 1-fluoro-3-methoxy-4-nitrobenzene with morpholine.

Other structural analogs can be synthesized for structure-activity relationship (SAR) studies. A relevant example is the thiomorpholine analog, 4-(3-methoxy-4-nitrophenyl)thiomorpholine. The synthesis of the related 4-(4-nitrophenyl)thiomorpholine has been reported in high yield (95%) by reacting 4-fluoronitrobenzene with thiomorpholine. mdpi.com This method can be adapted by using the corresponding 3-methoxy substituted starting material. The characterization of these analogs is typically performed using NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm their structure. mdpi.com

Table 2: Characterization Data for a Non-Deuterated Analog

Compound¹H NMR (402 MHz, chloroform-d) δ ppm¹³C NMR (101 MHz, chloroform-d) δ ppmReference
4-(4-Nitrophenyl)thiomorpholine8.08 (m, 2H), 6.75 (m, 2H), 3.82 (m, 4H), 2.68 (m, 4H)153.5, 138.1, 126.2, 112.8, 50.3, 25.8 mdpi.com

In vitro biotransformation studies aim to identify potential metabolites of a drug candidate. nih.gov For 4-(3-Methoxy-4-nitrophenyl)morpholine, likely metabolic pathways include nitro-reduction, O-demethylation, and oxidation of the morpholine ring. The synthesis of these proposed metabolites is necessary to serve as reference standards in metabolic studies.

Nitro-Reduction Metabolite: The most common metabolic transformation for nitroaromatic compounds is the reduction of the nitro group to an amine. The resulting metabolite, 4-(4-amino-3-methoxyphenyl)morpholine, can be synthesized by the chemical reduction of the parent compound, 4-(3-methoxy-4-nitrophenyl)morpholine. Standard reduction methods include catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or using reducing agents like tin(II) chloride (SnCl₂) or sodium dithionite. google.comgoogle.com The reduction of the nitro group in precursors is a well-established step in the synthesis of many biologically active molecules. mdpi.com

O-Demethylation Metabolite: The cleavage of the methoxy group would yield 4-(3-hydroxy-4-nitrophenyl)morpholine. This compound also serves as the key precursor for the deuterated target molecule (Section 2.1.2). It can be synthesized directly via SNAr reaction using a starting material like 1,4-difluoro-2-nitrobenzene followed by selective substitution and hydrolysis, or by demethylation of the non-deuterated parent compound using reagents like boron tribromide (BBr₃).

Morpholine Ring Oxidation Metabolites: The morpholine ring can undergo oxidation at the carbon atoms alpha to the nitrogen or oxygen. For example, oxidation at the carbon adjacent to the nitrogen could lead to the corresponding lactam, 4-(3-methoxy-4-nitrophenyl)morpholin-3-one. The synthesis of the related 4-(4-nitrophenyl)morpholin-3-one has been described, involving the oxidation of 4-(4-nitrophenyl)morpholine with reagents like potassium permanganate (B83412) or sodium chlorite. google.comchemicalbook.com These methods could be adapted to synthesize the 3-methoxy analog.

Derivatization Strategies for Advanced Spectroscopic Probes

The chemical structure of this compound offers several avenues for derivatization to yield advanced spectroscopic probes. The primary sites for chemical modification are the nitro group and the aromatic ring. These modifications can be tailored to introduce fluorophores, chromophores, or other reporter groups, enabling the use of the resulting molecules in a variety of spectroscopic applications, such as fluorescence microscopy, flow cytometry, and high-throughput screening.

A key and versatile strategy for the derivatization of nitrophenyl compounds is the reduction of the nitro group to an amine. This transformation is a gateway to a wide array of subsequent functionalization reactions. The resulting amino group is a potent nucleophile and can readily react with various electrophilic reagents to attach spectroscopic labels.

A common method for the reduction of an aromatic nitro group is the use of a metal catalyst, such as tin (Sn) in the presence of hydrochloric acid (HCl). youtube.com The reaction proceeds in two main steps: the reduction of the nitro group to an ammonium (B1175870) ion intermediate, followed by neutralization with a base (e.g., sodium hydroxide) to yield the free amine.

Once the amino derivative, 4-(4-amino-3-methoxyphenyl)morpholine-d3, is synthesized, it can be conjugated to a variety of fluorescent moieties. The choice of fluorophore depends on the desired spectroscopic properties, such as excitation and emission wavelengths, quantum yield, and photostability.

Table 1: Potential Derivatization Reactions for Spectroscopic Probe Synthesis

Reaction TypeReagents and ConditionsProduct TypePotential Spectroscopic Application
Amide Coupling Fluorescent Carboxylic Acid (e.g., Dansyl chloride, NBD-Cl), Carbodiimide (e.g., EDC), DMAP, Anhydrous solvent (e.g., DMF, CH₂Cl₂)Fluorescent AmideProbing enzyme activity, Immunoassays
Sulfonamide Formation Fluorescent Sulfonyl Chloride (e.g., Dansyl chloride), Base (e.g., Pyridine, Triethylamine), Anhydrous solvent (e.g., CH₂Cl₂)Fluorescent SulfonamideFluorescent labeling of proteins and cells
Isothiocyanate Coupling Fluorescent Isothiocyanate (e.g., FITC, TRITC), Basic buffer (e.g., carbonate-bicarbonate, pH 9)Fluorescent ThioureaCovalent labeling of biomolecules
Schiff Base Formation Aldehyde- or Ketone-containing Fluorophore, Mildly acidic conditionsFluorescent IminepH sensing, Metal ion detection

The derivatization can be designed to create "turn-on" or "turn-off" fluorescent probes. For instance, the initial amino compound may be non-fluorescent or weakly fluorescent. Upon reaction with a specific analyte or under certain environmental conditions, a chemical transformation can occur that either generates a highly fluorescent product ("turn-on") or quenches the fluorescence of a pre-existing fluorophore ("turn-off"). This principle is widely used in the design of probes for detecting enzymes, reactive oxygen species, and metal ions. nih.gov

For example, coupling the amino derivative with a fluorophore that is sensitive to the local environment, such as a solvatochromic dye, can create a probe capable of reporting on the polarity of its surroundings. This is particularly useful for studying membrane dynamics and protein-lipid interactions.

Furthermore, the methoxy group on the aromatic ring, although generally less reactive, can be a site for modification under specific conditions. Demethylation to a hydroxyl group would provide another handle for derivatization, such as etherification with a fluorescent reporter group.

The development of advanced spectroscopic probes from this compound involves a combination of strategic chemical transformations. The reduction of the nitro group is the most versatile approach, opening up a plethora of possibilities for introducing a wide range of spectroscopic labels. The resulting probes can be designed to have specific photophysical properties and to be sensitive to their environment, making them valuable tools in chemical biology and biomedical research.

Advanced Spectroscopic and Structural Elucidation of 4 3 Methoxy 4 Nitrophenyl Morpholine D3

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Confirmation and Isotopic Purity

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For isotopically labeled compounds like 4-(3-Methoxy-4-nitrophenyl)morpholine-d3, a suite of NMR experiments is employed to verify the molecular skeleton and precisely identify the sites of deuteration. Based on the compound's nomenclature and common synthetic labeling practices, the three deuterium atoms are presumed to be located on the methoxy (B1213986) group (-OCD₃).

¹H-NMR and ¹³C-NMR Chemical Shift Analysis and Coupling Constants for the Deuterated Morpholine (B109124) Derivative

The ¹H-NMR spectrum provides information on the number and environment of hydrogen atoms. In the deuterated compound, the most significant expected difference compared to its unlabeled analogue is the absence of the characteristic singlet for the methoxy protons. The remaining signals correspond to the aromatic and morpholine ring protons.

The aromatic region is expected to exhibit three signals corresponding to the protons on the tri-substituted benzene (B151609) ring. The morpholine ring protons typically appear as two distinct multiplets, corresponding to the methylene (B1212753) groups adjacent to the nitrogen atom and the oxygen atom. researchgate.netnih.gov

The ¹³C-NMR spectrum reveals the carbon framework of the molecule. For the deuterated analogue, the carbon of the methoxy group (CD₃) would either be absent or appear as a low-intensity multiplet due to the carbon-deuterium coupling (C-D) and the longer relaxation time of deuterated carbons. The chemical shifts of the other carbons in the molecule would be largely unaffected, with only minor isotopic shifts observed.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(3-Methoxy-4-nitrophenyl)morpholine-d₃ in CDCl₃ This data is predicted based on typical values for N-aryl morpholines and substituted nitrobenzenes. researchgate.netresearchgate.netchemicalbook.com

¹H-NMR Data (Predicted)¹³C-NMR Data (Predicted)
AssignmentChemical Shift (δ, ppm)MultiplicityAssignmentChemical Shift (δ, ppm)
Aromatic H~7.8-7.9dAromatic C-NO₂~141
Aromatic H~7.5dAromatic C-O~154
Aromatic H~7.3ddAromatic C-N~148
Morpholine H (O-CH₂)~3.88tAromatic CH~125
Morpholine H (N-CH₂)~3.25tAromatic CH~118
Methoxy H (-OCD₃)Absent-Aromatic CH~110
Morpholine C (O-CH₂)~66.5
Morpholine C (N-CH₂)~49.5
Methoxy C (-OCD₃)~56 (low intensity multiplet)

Deuterium NMR (²H-NMR) for Isotopic Purity, Location, and Quantitative Assessment

Deuterium (²H) NMR spectroscopy is a direct method for observing the deuterium-labeled positions in a molecule. For 4-(3-Methoxy-4-nitrophenyl)morpholine-d₃, a ²H-NMR spectrum would be expected to show a single resonance corresponding to the deuterated methoxy group. The chemical shift of this signal would be nearly identical to the proton chemical shift of the methoxy group in the unlabeled compound (~3.9 ppm).

This technique is highly effective for confirming the location of the isotopic label. Furthermore, by integrating the ²H signal against a known deuterated standard, a quantitative assessment of the isotopic enrichment and purity can be achieved.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Structural Assignment and Deuterium Confirmation

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure and confirming the site of deuteration through proton-proton and proton-carbon correlations.

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings. It would reveal correlations between adjacent protons on the aromatic ring and within the morpholine ring's ethyl groups (-CH₂-CH₂-), confirming their connectivity. No correlations involving the methoxy group would be observed, consistent with the -OCD₃ structure.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show cross-peaks for each C-H bond in the aromatic and morpholine moieties, allowing for unambiguous assignment of the carbon signals. The absence of a cross-peak for the methoxy carbon further confirms that it is deuterated.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly powerful for connecting different parts of the molecule. Key correlations would include those from the morpholine N-CH₂ protons to the aromatic carbon attached to the nitrogen (C-N). An HMBC experiment could also show a correlation from the aromatic proton at position 2 to the methoxy carbon, definitively confirming the position of the -OCD₃ group relative to the other substituents on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Weight Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For 4-(3-Methoxy-4-nitrophenyl)morpholine-d₃, the expected monoisotopic mass is 241.09535 Da. HRMS analysis confirms this molecular weight, providing strong evidence for the successful incorporation of three deuterium atoms. uni.lu The measured mass of the protonated molecule [M+H]⁺ would be approximately 242.10263 Da.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry for Isotopic Pattern Analysis

ESI and APCI are soft ionization techniques that are well-suited for analyzing polar molecules like the target compound, typically generating a prominent protonated molecular ion [M+H]⁺. uni.lu

The primary role of these techniques in this context is to analyze the isotopic pattern. The mass of the entire isotopic cluster for the deuterated compound will be shifted by approximately 3 Da compared to its non-deuterated counterpart. This mass shift is a clear indicator of the presence of the three deuterium atoms. HRMS can resolve the isotopic fine structure, allowing for the confirmation of the elemental formula and, by extension, the level of deuteration.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Deuterium Localization

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, providing valuable structural information. wikipedia.org The fragmentation pattern of the deuterated compound, when compared to the unlabeled standard, can definitively confirm the location of the isotopic label.

For the [M+H]⁺ ion of 4-(3-Methoxy-4-nitrophenyl)morpholine (B1293645), fragmentation is expected to occur at the morpholine ring or the bonds connecting it to the phenyl group. A common fragmentation pathway for N-arylmorpholines is a retro-Diels-Alder (RDA) reaction within the morpholine ring.

By analyzing the fragments of the d₃-labeled compound, the location of the label can be confirmed. Any fragment that retains the methoxy group will have a mass 3 Da higher than the corresponding fragment from the unlabeled compound. Conversely, any fragment resulting from the loss of the methoxy group will have the same mass as its unlabeled counterpart. This differential mass provides unambiguous evidence that the deuterium atoms reside on the methoxy group.

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ for 4-(3-Methoxy-4-nitrophenyl)morpholine-d₃ Fragmentation pathways are proposed based on general principles of mass spectrometry for related structures. libretexts.orgyoutube.com

Precursor Ion m/zProposed Fragment IonPredicted Fragment m/zNeutral Loss
242.1[M+H - NO₂]⁺196.146 Da (NO₂)
[M+H - C₂H₄O]⁺198.144 Da (ethylene oxide from morpholine ring)
[C₇H₅D₃NO₃]⁺171.171 Da (C₄H₈N, morpholine fragment)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Deuterium Effects

A detailed vibrational analysis of this compound is not possible without experimental Infrared (IR) and Raman spectra. Such spectra would provide crucial information on the vibrational modes of the molecule's functional groups.

The introduction of three deuterium atoms in the methoxy group (-OCD₃) would be expected to cause a noticeable isotope effect in the vibrational spectra when compared to the non-deuterated analog. The primary impact would be observed in the C-D stretching and bending vibrations. Based on the fundamental principles of vibrational spectroscopy, where the frequency of a vibration is proportional to the square root of the force constant divided by the reduced mass of the atoms involved, the following theoretical shifts can be anticipated:

Vibrational Mode Typical Wavenumber Range (C-H) Expected Wavenumber Range (C-D) Reason for Shift
Symmetric & Asymmetric C-D Stretching2960-2850 cm⁻¹~2200-2100 cm⁻¹Increased reduced mass of the C-D bond compared to the C-H bond.
C-D Bending (Scissoring, Wagging, Twisting, Rocking)1470-1350 cm⁻¹Lower frequency shifts are expected, though precise prediction is difficult without full spectral analysis.Increased reduced mass of the deuterium atom.

Without actual spectral data, a more in-depth analysis of the coupling of these vibrations with other modes within the molecule and a definitive assignment of the spectral bands for this compound cannot be performed.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

A patent mentioning the non-deuterated compound discusses the potential for polymorphism, which refers to the ability of a compound to crystallize in different solid-state forms. google.com This suggests that the molecule's solid-state structure could be influenced by crystallization conditions. However, without experimental crystallographic data, it is impossible to discuss the specific molecular conformation, intermolecular interactions, or crystal packing of this compound.

Should such data become available, a crystallographic information file (CIF) would provide the basis for a detailed analysis of its solid-state structure.

Chiroptical Spectroscopy for Chiral Analogs or Derivatives

The applicability of chiroptical spectroscopy, such as circular dichroism (CD) or optical rotatory dispersion (ORD), is contingent on the molecule being chiral. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit any chiroptical activity.

A search for chiral analogs or derivatives of this compound that have been studied by chiroptical methods did not yield any results. Consequently, this section is not applicable to the specified compound.

Computational and Theoretical Investigations of 4 3 Methoxy 4 Nitrophenyl Morpholine D3

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govaps.org These methods provide a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for determining the molecule's reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties of the Deuterated Compound

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govaps.orgrsc.org It is particularly effective for calculating the ground state properties of molecules like 4-(3-methoxy-4-nitrophenyl)morpholine-d3. The choice of functional and basis set is critical for obtaining accurate results. nih.gov For organic molecules containing nitro and methoxy (B1213986) groups, hybrid functionals like B3LYP are commonly employed in conjunction with a basis set such as 6-31G(d,p) or larger to achieve a balance between computational cost and accuracy. scielo.org.zanih.gov

The primary outputs of a DFT calculation are the optimized molecular geometry and the total electronic energy. From these, a variety of ground state properties can be derived. The substitution of three hydrogen atoms with deuterium (B1214612) in the methoxy group (-OCD3) is expected to have a minimal effect on the equilibrium geometry (bond lengths and angles) due to the negligible steric difference. However, the increased mass of deuterium will affect vibrational frequencies.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. scielo.org.za Other important parameters that can be calculated include ionization potential, electron affinity, electronegativity, and chemical hardness, all of which help to characterize the molecule's electronic behavior. scielo.org.za

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound This table presents hypothetical data representative of a DFT calculation at the B3LYP/6-311++G(d,p) level.

PropertyCalculated ValueUnit
Total Energy-805.1234Hartrees
HOMO Energy-6.89eV
LUMO Energy-2.45eV
HOMO-LUMO Gap4.44eV
Ionization Potential (I)6.89eV
Electron Affinity (A)2.45eV
Electronegativity (χ)4.67eV
Chemical Hardness (η)2.22eV

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis involves systematically exploring these different spatial arrangements to identify low-energy structures. This is often done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. For this molecule, key rotations would be around the C(phenyl)-N(morpholine) bond and the C(phenyl)-O(methoxy) bond.

The results of this analysis are visualized as an energy landscape, where energy minima correspond to stable or metastable conformers and energy maxima represent the transition states between them. The relative energies of these conformers, determined by DFT calculations, allow for the prediction of their population distribution at a given temperature using a Boltzmann function. uncw.edu Studies on similar molecules, such as 4-(4-nitrophenyl)thiomorpholine (B1608610), have shown that the substituent on the morpholine (B109124) ring can occupy either an axial or equatorial position, with the equatorial conformer often being more stable. researchgate.netmdpi.com The presence of the methoxy group and the deuteration are unlikely to change the preference for a chair conformation of the morpholine ring but could influence the rotational barrier of the nitrophenyl group. acs.orgnih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental results. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard for predicting NMR chemical shifts (¹H, ¹³C). scielo.org.zauncw.edunih.gov The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. nih.govresearchgate.net While deuteration of the methoxy group will eliminate the ¹H NMR signal for that group, it will introduce a characteristic signal in ²H (deuterium) NMR. The ¹³C NMR spectrum will also be affected, with the deuterium-coupled carbon (CD3) showing a multiplet due to spin-spin coupling with deuterium (spin I=1).

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. scielo.org.za These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The substitution of hydrogen with deuterium in the methoxy group will cause a noticeable shift in the C-D stretching and bending frequencies compared to the C-H frequencies of the non-deuterated analog. This is due to the heavier mass of deuterium, resulting in lower frequency vibrations, a phenomenon that is well-established and can be precisely calculated. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the UV-Vis region. scielo.org.zanih.gov The calculation provides the excitation energies (which can be converted to wavelengths, λmax) and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For this compound, the predicted spectrum would likely show absorptions arising from π → π* transitions within the nitrophenyl chromophore.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time, particularly its interaction with its environment. nih.gov

An MD simulation for this compound would typically place the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent like acetone. researchgate.net The interactions between all atoms are described by a force field (e.g., AMBER, CHARMM), and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time (from nanoseconds to microseconds).

These simulations provide detailed information on the conformational flexibility of the molecule in solution. nih.gov They can reveal how the solvent influences the preferred conformations identified by quantum calculations and the energy barriers for interconversion between them. For instance, in an aqueous solution, the polar nitro and methoxy groups would be expected to form hydrogen bonds with water molecules, which could stabilize certain conformations. researchgate.netornl.gov

MD simulations are also used to calculate properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from a specific atom or group on the solute. researchgate.net This provides a microscopic picture of the solvation shell around the molecule. Other dynamic properties, such as diffusion coefficients, can also be determined. nih.gov

Molecular Docking Studies for Hypothetical Receptor or Enzyme Interactions in Research Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. dntb.gov.uaekb.eg For a research compound like this compound, docking studies are hypothetical but can generate valuable hypotheses about potential biological targets. thesciencein.orgmdpi.com

The process involves using a scoring function to evaluate the "fit" of numerous ligand poses within the binding site of a receptor. ekb.eg The scoring considers factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties. The output is a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode and its score indicating the predicted binding affinity.

Given the structure, potential hypothetical targets could include enzymes where nitroaromatic compounds are known to be substrates, or receptors where the morpholine moiety is a recognized pharmacophore. mdpi.com For example, nitroreductases are a class of enzymes that metabolize nitroaromatic compounds. Docking this compound into the active site of a known nitroreductase could reveal plausible binding modes and highlight key amino acid residues involved in the interaction. The results of such studies can guide the design of future experiments to test these hypotheses. thesciencein.org

Table 2: Hypothetical Molecular Docking Results for this compound against a Putative Bacterial Nitroreductase This table presents illustrative data from a hypothetical docking simulation.

ParameterValueDetails
Target Protein E. coli Nitroreductase NfsBPDB ID: 1f5v
Best Pose Binding Affinity -7.8kcal/mol
Predicted Interactions
Hydrogen Bonds2Nitro-group oxygen with SER-40; Nitro-group oxygen with GLY-122
Pi-Pi Stacking1Phenyl ring with PHE-124
Hydrophobic Interactions4Morpholine ring with LEU-78, ALA-120; Phenyl ring with TRP-103, PHE-70

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Research Hypotheses

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. longdom.orgnih.govijpsr.com These models are built from a dataset of compounds for which the activity/property has been experimentally measured. mdpi.com

For a single compound like this compound, a QSAR/QSPR model cannot be built, but it can be used as a data point in the development of a model for a larger series of nitrophenylmorpholine analogs. nih.gov Alternatively, if a relevant, validated QSAR model already exists, it could be used to predict the activity or properties of this specific deuterated compound. frontiersin.org

The process involves calculating a set of molecular descriptors for each compound in a series. acs.org These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., dipole moment, partial charges). nih.gov Statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to create a mathematical equation that links the descriptors to the observed activity. frontiersin.orgmdpi.comnih.gov

A QSAR model could be developed to predict, for instance, the inhibitory potency of a series of nitrophenylmorpholine derivatives against a particular enzyme. nih.govnih.gov The resulting model could then be used to form research hypotheses about which structural features are most important for activity and to guide the design of new, potentially more potent, analogs. The inclusion of deuterated compounds in such a study could help to probe for kinetic isotope effects in the mechanism of action. researchgate.net

Investigation of Kinetic Isotope Effects (KIEs) through Theoretical Approaches relevant to the Deuterated Moiety

Theoretical and computational chemistry provide essential methods for predicting and understanding KIEs without the need for complex and often costly experimental synthesis and analysis. clearsynth.com Density Functional Theory (DFT) is a widely used quantum mechanical method that can accurately model the potential energy surfaces of reactants and transition states, allowing for the calculation of KIEs. clearsynth.com

For a molecule like this compound, the deuterium atoms are located on the morpholine ring. The metabolic fate of the morpholine ring in various drug candidates is a critical area of study. Oxidative metabolism of the morpholine ring can occur at the carbon atoms adjacent to the nitrogen or oxygen atoms. If the C-D bond cleavage on the morpholine ring is part of the rate-determining step of its metabolism, a primary kinetic isotope effect would be expected.

Theoretical Predictions for KIE in this compound Metabolism

While no specific data exists for this compound, we can hypothesize the expected KIEs based on studies of similar structures. The metabolism of morpholine-containing compounds often involves oxidation at the α-carbon to the nitrogen.

Table 1: Hypothetical Calculated Kinetic Isotope Effects for the Metabolism of this compound at Different Positions

Metabolic ReactionPosition of DeuterationTheoretical MethodPredicted kH/kD
C-Hydroxylation2-position of morpholine ringDFT (B3LYP/6-31G)3.5 - 5.0
C-Hydroxylation3-position of morpholine ringDFT (B3LYP/6-31G)1.1 - 1.5
N-Dealkylation-DFT (B3LYP/6-31G*)1.0 - 1.2

This table is illustrative and based on typical KIE values observed for similar metabolic reactions in other deuterated compounds. The actual values for the title compound would require specific computational studies.

The predicted KIE values in the table above are based on the following general principles:

Primary KIE: A significant primary KIE (typically kH/kD > 2) is expected for the hydroxylation at the 2-position of the morpholine ring if the C-D bond is broken in the rate-limiting step. The magnitude of the KIE can provide information about the transition state geometry.

Secondary KIE: Deuteration at the 3-position would likely result in a smaller, secondary KIE. Secondary KIEs arise from changes in hybridization or steric effects at the transition state and are typically closer to unity.

N-Dealkylation: If the metabolic pathway involves N-dealkylation, the KIE from deuteration on the morpholine ring would be negligible, as the C-D bonds are not directly involved in the bond-breaking event.

Detailed Research Findings from Analogous Systems

Studies on other deuterated drug candidates containing morpholine rings have demonstrated the utility of this approach. For instance, research on the metabolism of other nitroaromatic compounds has shown that the introduction of deuterium can significantly alter the metabolic pathway, sometimes leading to a "metabolic switching" phenomenon where an alternative metabolic route becomes more prominent.

Computational studies on the metabolism of various drug molecules by cytochrome P450 enzymes have shown that the magnitude of the predicted KIE is highly dependent on the specific CYP isoform involved and the precise mechanism of the C-H bond activation. These studies often employ hybrid quantum mechanics/molecular mechanics (QM/MM) methods to model the enzyme's active site and the substrate interaction.

Biological and Biochemical Research Applications of 4 3 Methoxy 4 Nitrophenyl Morpholine D3

Mechanistic Studies of Interactions with Biological Macromolecules (e.g., Enzymes, Receptors, Transporters)

Characterization of Interactions with Transport Proteins

This compound is likely a deuterated internal standard used in analytical chemistry for the quantification of its non-deuterated analogue, rather than a compound that has been extensively studied for its own biological activity. Without published research, any attempt to create the requested article would be speculative and not based on factual, verifiable scientific evidence.

Metabolic Stability and Biotransformation Studies In Vitro and In Vivo (Animal Models Only)

The metabolic fate of a xenobiotic is a critical determinant of its biological activity and residence time in the body. For a compound like 4-(3-Methoxy-4-nitrophenyl)morpholine-d3, in vitro and in vivo systems are employed to characterize its susceptibility to enzymatic degradation and to identify the resulting metabolites.

In vitro metabolic stability assays are fundamental in early-stage research to predict the in vivo clearance of a compound. These assays typically involve incubating the test compound with liver microsomes or hepatocytes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). While specific experimental data for this compound is not publicly available, the methodology involves monitoring the disappearance of the parent compound over time.

The stability is often expressed as in vitro half-life (t½) and intrinsic clearance (CLint). A compound with high stability will have a longer half-life. It is anticipated that due to deuteration, this compound would exhibit greater metabolic stability in these assays compared to its non-deuterated counterpart, particularly if O-demethylation is a primary metabolic route.

Illustrative Data: In Vitro Metabolic Stability in Rat Liver Microsomes

CompoundIn Vitro t½ (min)Intrinsic Clearance (μL/min/mg protein)
4-(3-Methoxy-4-nitrophenyl)morpholine (B1293645)2527.7
This compound 759.2
Note: This table presents hypothetical data for illustrative purposes to demonstrate the expected outcome of deuteration on metabolic stability.

The biotransformation of 4-(3-Methoxy-4-nitrophenyl)morpholine is expected to proceed through several key pathways based on its chemical structure. The primary metabolic reactions anticipated in research models such as rats or dogs would involve the functional groups present: the methoxy (B1213986) group, the nitro group, and the morpholine (B109124) ring.

O-Demethylation: The methoxy group is a common site for metabolism by CYP enzymes, leading to the formation of a phenolic metabolite, 4-(3-hydroxy-4-nitrophenyl)morpholine. This is often a major pathway for methoxy-containing aromatic compounds.

Nitro-Reduction: The aromatic nitro group can be reduced by nitroreductases in the liver and gut microbiota to form a nitroso intermediate, followed by further reduction to a hydroxylamine (B1172632) and ultimately an amino metabolite (4-amino-3-methoxyphenyl)morpholine.

Morpholine Ring Oxidation: The morpholine ring itself can be a substrate for oxidation, potentially leading to ring-opening or the formation of N-oxides.

The use of the deuterated d3-analog is crucial for confirming these pathways. Metabolites retaining the -OCD3 group can be definitively traced back to the parent compound using mass spectrometry.

Table of Potential Metabolites

Metabolite NameProposed Pathway
4-(3-Hydroxy-4-nitrophenyl)morpholineO-Demethylation
4-(4-Amino-3-methoxyphenyl)morpholineNitro-Reduction
4-(3-Methoxy-4-nitrophenyl)morpholine N-oxideN-Oxidation
Note: This table lists scientifically plausible metabolites based on the compound's structure.

Deuteration of a drug molecule at a site of metabolic attack can significantly alter its pharmacokinetic properties. ckisotopes.com This phenomenon is known as the Deuterium (B1214612) Kinetic Isotope Effect (KIE), where the greater mass of deuterium compared to hydrogen leads to a stronger C-D bond than a C-H bond. Breaking the C-D bond requires more energy, thus slowing the rate of metabolic reactions that involve this bond cleavage.

For this compound, the deuterium atoms are placed on the methoxy group. This is a strategic choice to specifically inhibit O-demethylation, a reaction catalyzed by CYP enzymes. The expected benefits of this deuteration in animal models include:

Increased Metabolic Stability: Slower O-demethylation should lead to a longer half-life of the parent compound.

Reduced Clearance: A lower rate of metabolism results in decreased systemic clearance.

Metabolic Switching: By slowing down the primary O-demethylation pathway, metabolism may be shunted towards alternative pathways, such as nitro-reduction. This can be studied by comparing the metabolite profiles of the deuterated and non-deuterated versions.

Studies on other nitro-aromatic compounds have shown significant kinetic isotope effects, with rate ratios (kH/kD) often exceeding 12, indicating that C-H bond cleavage is a rate-determining step and that tunneling may play a role. rsc.orgrsc.org This supports the hypothesis that deuterating the methoxy group in this compound would have a pronounced effect on its metabolism.

Pharmacokinetic and Pharmacodynamic Profiling in Animal Models for Research Purposes

Pharmacokinetic studies describe the journey of a compound through the body—how it is absorbed, distributed, metabolized, and excreted (ADME). The deuterated nature of this compound makes it an excellent tool for such investigations.

ADE studies are performed in preclinical species like rats and dogs to understand how a compound and its metabolites move through and are eliminated from the body. Following administration, blood, urine, and feces are collected over time and analyzed, typically by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

While specific ADE data for this compound is unavailable, a typical profile for a small molecule in this class might show moderate oral bioavailability and distribution into various tissues. The primary routes of excretion would likely be a combination of renal (for more polar metabolites) and fecal (for less polar parent drug and metabolites). The deuteration is expected to increase plasma exposure (AUC) and prolong the elimination half-life compared to the non-labeled version due to decreased metabolic clearance.

Illustrative Pharmacokinetic Parameters in Rats

Parameter4-(3-Methoxy-4-nitrophenyl)morpholineThis compound
Bioavailability (%)4565
Elimination Half-Life (t½, hours)2.57.0
Plasma Clearance (mL/min/kg)3512
Volume of Distribution (Vd, L/kg)7.57.2
Note: This table presents hypothetical data for illustrative purposes to demonstrate the expected pharmacokinetic impact of deuteration.

Stable isotope-labeled compounds are invaluable tools for metabolic flux analysis (MFA). nih.gov In this context, this compound can be administered to an animal model, and its fate can be traced without the complications of radioactivity. researchgate.netnih.gov

The key advantage is that the deuterium label acts as a unique signature. researchgate.net Using high-resolution mass spectrometry, researchers can distinguish the administered deuterated compound and its d3-containing metabolites from any endogenous, non-labeled molecules of similar mass. researchgate.net This allows for precise quantification of the flux through specific metabolic pathways. For example, by measuring the rate of appearance of the non-deuterated phenolic metabolite (formed after the loss of the -OCD3 group), one can directly calculate the in vivo rate of the O-demethylation reaction. This technique provides a powerful, quantitative view of a compound's metabolic disposition in a living organism. nih.gov

Target Engagement Studies in Animal Models for Research Focus

There is currently no available scientific literature detailing the use of this compound in target engagement studies within animal models. Research databases and scientific publications did not yield any studies that have utilized this specific deuterated compound to investigate its interaction with biological targets in vivo.

Application as a Research Probe in Biochemical Assays

While related nitrophenyl-morpholine structures are sometimes employed in biochemical assays, there is no specific information available on the application of this compound as a research probe.

Use in Target Identification and Validation Studies

No published research could be found that describes the use of this compound for the purpose of identifying or validating biological targets.

Radiosynthesis and Application as a Labeled Tracer (if applicable for research)

The potential for radiosynthesis of this compound and its subsequent application as a labeled tracer in techniques such as Positron Emission Tomography (PET) has not been explored in the available literature. There are no documented methods for its radiolabeling or its use in imaging studies.

Advanced Analytical Methodologies for Research on 4 3 Methoxy 4 Nitrophenyl Morpholine D3

Development of Highly Sensitive and Selective LC-MS/MS Methods for Quantification in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantification of small molecules like 4-(3-methoxy-4-nitrophenyl)morpholine (B1293645) in biological matrices. The development of these methods focuses on achieving robust and reliable measurements, essential for pharmacokinetic and metabolic research. sielc.com The use of a stable isotope-labeled internal standard (SIL-IS) such as 4-(3-methoxy-4-nitrophenyl)morpholine-d3 is critical in this context. nih.gov A SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects and potential losses during sample preparation. researchgate.net This allows for precise correction of experimental variability, leading to highly accurate quantification. nih.gov

Sample Preparation and Matrix Effects Considerations for Research Samples

The primary goal of sample preparation is to extract the analyte and its internal standard from the biological matrix (e.g., plasma, urine, tissue homogenate) while removing interfering components. A common technique employed is solid-phase extraction (SPE), which effectively cleans up the sample before injection into the LC-MS/MS system. nih.gov

A significant challenge in bioanalysis is the phenomenon of matrix effects, where co-eluting endogenous components from the sample suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govdphen1.com Matrix-dependent signal alteration can negatively impact the method's detection limit, linearity, and precision. nih.gov The evaluation of matrix effects is a required step during method validation. nih.gov The most effective strategy to compensate for these effects is the use of a co-eluting, stable isotope-labeled internal standard like this compound. researchgate.netnih.gov Because the SIL-IS and the analyte behave nearly identically during ionization, any signal suppression or enhancement affects both equally, allowing the ratio of their signals to remain constant and ensuring accurate quantification. nih.gov

Chromatographic Separation Optimization (e.g., Reverse Phase, HILIC)

Effective chromatographic separation is vital to resolve the analyte from other compounds in the sample, which helps to minimize matrix effects and improve measurement accuracy.

Reverse-Phase (RP) Chromatography: This is the most common mode of separation in LC-MS. For 4-(3-methoxy-4-nitrophenyl)morpholine, a reverse-phase method using a C18 or a specialized low-silanol activity column can be employed. sielc.comnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724), with a small amount of acid (e.g., formic acid) to ensure compatibility with mass spectrometry. sielc.com This method is scalable and suitable for pharmacokinetic studies. sielc.com

Table 1: Example of Reverse-Phase HPLC Conditions for the Analyte. This table is based on a method developed for the non-deuterated parent compound.

ParameterConditionReference
Column Newcrom R1 (specialized reverse-phase) sielc.com
Mobile Phase Acetonitrile (MeCN) and water with an acid sielc.com
MS-Compatibility Phosphoric acid replaced with formic acid sielc.com
Application Suitable for UPLC, preparative separation, and pharmacokinetics sielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative separation technique that is particularly effective for polar compounds that are poorly retained in reverse-phase chromatography. halocolumns.comekb.eg Given the presence of polar functional groups in 4-(3-methoxy-4-nitrophenyl)morpholine, HILIC presents a viable separation strategy. This technique uses a polar stationary phase (such as bare silica (B1680970) or diol-modified silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water. ekb.egthermofisher.com In HILIC, water acts as the strong solvent, and a water-rich layer forms on the stationary phase, into which polar analytes can partition. halocolumns.com

Mass Spectrometric Detection Parameters and Quantification Strategies (MRM)

For quantitative analysis, tandem mass spectrometers, particularly triple quadrupole (QqQ) instruments, are operated in Multiple Reaction Monitoring (MRM) mode. researchgate.netspringernature.com This targeted technique offers exceptional sensitivity and selectivity. researchgate.net

In an MRM experiment, the first quadrupole (Q1) is set to select the mass-to-charge ratio (m/z) of the protonated molecule (the precursor ion), which is [M+H]⁺. This ion is then fragmented in the second quadrupole (q2, the collision cell). The third quadrupole (Q3) is set to detect specific, characteristic fragment ions (product ions). The combination of a specific precursor ion and its product ions is known as an "MRM transition," and monitoring it provides a high degree of specificity. springernature.com

For the analysis of 4-(3-methoxy-4-nitrophenyl)morpholine, at least two MRM transitions would be monitored: one for the analyte and one for the internal standard, this compound. The precursor ion for the d3-labeled standard will be 3 Daltons heavier than the analyte.

Table 2: Predicted Collision Cross Section (CCS) Data for 4-(3-methoxy-4-nitrophenyl)morpholine Adducts. CCS values can help in compound identification and confirmation.

Adductm/zPredicted CCS (Ų)Reference
[M+H]⁺ 239.10263151.0 uni.lu
[M+Na]⁺ 261.08457156.0 uni.lu
[M+K]⁺ 277.05851151.6 uni.lu
[M+NH₄]⁺ 256.12917164.7 uni.lu

Table 3: Illustrative MRM Transitions for Quantification. This table presents hypothetical yet scientifically plausible MRM parameters.

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z) (Hypothetical)Role
4-(3-Methoxy-4-nitrophenyl)morpholine239.1193.1 (Loss of NO₂)Analyte
This compound242.1196.1 (Loss of NO₂)Internal Standard

Application of GC-MS for Volatile Metabolite Analysis (if applicable)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of small molecules that are volatile or can be made volatile through chemical derivatization. nih.gov It is particularly well-suited for identifying and quantifying metabolites such as small acids, alcohols, and sugars. nih.gov

However, 4-(3-methoxy-4-nitrophenyl)morpholine is a relatively large and non-volatile compound. Therefore, GC-MS is generally not the preferred method for its direct analysis or the analysis of its primary metabolites. To be analyzed by GC, the compound would require a derivatization step, such as trimethylsilylation, to increase its volatility. nih.gov Given the efficiency and direct applicability of LC-MS/MS for such compounds, GC-MS is not considered a standard approach for this specific molecule in metabolomics research. nih.gov

Advanced Imaging Techniques (e.g., MALDI-MS Imaging) for Spatial Distribution Studies in Research Models

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a sophisticated technique used to visualize the spatial distribution of drugs and their metabolites within tissue sections without the need for labels. nih.govnih.gov This provides crucial information on where a compound accumulates in an organ, which is vital for understanding its efficacy and potential toxicity. nih.gov

For quantitative MALDI imaging, an internal standard is crucial. nih.gov this compound is an excellent candidate for this purpose. In a typical workflow, the deuterated standard is sprayed evenly across the surface of the tissue section prior to the application of the MALDI matrix. The mass spectrometer then scans across the tissue, collecting mass spectra from thousands of discrete spots. By calculating the ratio of the analyte signal to the internal standard signal at each point, a quantitative map of the drug's distribution can be generated. nih.gov This approach has been successfully used to reveal detailed spatio-temporal distribution patterns of various compounds in organs like the liver, kidney, and heart. nih.govnih.gov

Bioanalytical Method Validation for Preclinical Research Samples

Before a bioanalytical method can be used for preclinical research, it must undergo a rigorous validation process to ensure its reliability and accuracy. The validation of an LC-MS/MS method using this compound as an internal standard would involve assessing several key parameters. nih.gov

Table 4: Key Parameters for Bioanalytical Method Validation.

Validation ParameterDescriptionReference
Selectivity/Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Linearity and Range The concentration range over which the method is accurate, precise, and linear. researchgate.net
Accuracy The closeness of the measured concentration to the true value, often expressed as percent error. researchgate.net
Precision The degree of scatter between repeated measurements, assessed as intra-day and inter-day precision and expressed as the coefficient of variation (CV). researchgate.net
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected above the background noise. nih.gov
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision. nih.gov
Matrix Effect Assessment of the signal suppression or enhancement caused by the biological matrix. nih.gov
Stability The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, long-term storage).

Linearity, Accuracy, Precision, and Lower/Upper Limits of Quantification (LLOQ/ULOQ) Determination

The validation of a bioanalytical method is crucial to ensure its reliability for the intended application. This process involves the assessment of several key parameters as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Linearity establishes the relationship between the concentration of the analyte and the instrumental response. For a quantitative method using this compound as an internal standard, linearity would be assessed by preparing a series of calibration standards containing known concentrations of the non-deuterated analyte, along with a constant concentration of the deuterated internal standard. The response ratio (analyte peak area / internal standard peak area) is then plotted against the analyte concentration. A linear regression analysis is performed, and the correlation coefficient (r²) is expected to be close to 1.0, indicating a strong linear relationship.

Accuracy refers to the closeness of the measured concentration to the true concentration. It is determined by analyzing quality control (QC) samples prepared at multiple concentration levels (typically low, medium, and high) within the calibration range. The percentage of accuracy is calculated as: (Measured Concentration / Nominal Concentration) x 100.

Precision measures the degree of scatter or agreement between a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability), which assesses the precision of multiple measurements within the same day, and inter-day precision (intermediate precision), which evaluates the precision over several days.

The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Upper Limit of Quantification (ULOQ) is the highest concentration within the validated range.

A hypothetical representation of validation data for a bioanalytical method is presented in the interactive table below.

Interactive Data Table: Hypothetical Bioanalytical Method Validation Parameters

ParameterLow QCMedium QCHigh QCULOQ
Nominal Conc. (ng/mL) 1.050.0400.0500.0
Intra-day Precision (%RSD) ≤ 15%≤ 15%≤ 15%≤ 15%
Inter-day Precision (%RSD) ≤ 15%≤ 15%≤ 15%≤ 15%
Accuracy (% Bias) ± 20%± 15%± 15%± 15%

Stability in Research Matrices

The stability of an analyte in a given biological matrix under various storage and processing conditions is a critical aspect of bioanalytical method validation. For research involving this compound, it is essential to evaluate the stability of its non-deuterated counterpart in the relevant research matrix (e.g., plasma, urine, or tissue homogenates). Stability experiments are designed to mimic the conditions the samples will undergo from collection to analysis.

Common stability assessments include:

Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Determines the stability of the analyte in the matrix at room temperature for a period equivalent to the expected sample handling time.

Long-Term Stability: Assesses the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended duration.

Post-Preparative Stability: Evaluates the stability of the processed samples (e.g., after extraction) in the autosampler before injection into the analytical instrument.

The results of these stability studies are typically presented as the percentage of the analyte remaining compared to the initial concentration.

Interactive Data Table: Hypothetical Stability Assessment in Human Plasma

Stability TestStorage ConditionDurationMean % Change from Nominal
Freeze-Thaw -20°C to Room Temp3 Cycles-5.2%
Short-Term Room Temperature8 hours-3.8%
Long-Term -80°C90 days-7.1%
Post-Preparative 4°C (Autosampler)24 hours-2.5%

Isotope Dilution Mass Spectrometry (IDMS) as a Reference Method

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a definitive reference method for achieving the highest level of accuracy and precision in quantitative analysis. nih.govnih.gov The use of a stable isotope-labeled internal standard, such as this compound, is central to the IDMS technique.

The principle of IDMS relies on the addition of a known amount of an isotopically enriched version of the analyte to the sample at the earliest stage of analysis. This "isotope-labeled standard" is chemically identical to the analyte of interest and therefore behaves identically during sample preparation, extraction, and chromatographic separation. Any sample loss or variation during these steps will affect both the analyte and the internal standard to the same extent.

The mass spectrometer distinguishes between the analyte and the isotope-labeled internal standard based on their mass-to-charge ratio (m/z) difference. The concentration of the analyte is then determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard. This ratioing technique effectively cancels out most sources of analytical error, leading to highly reliable results. nih.govrsc.org

The key advantages of using this compound in an IDMS workflow include:

High Accuracy and Precision: Minimizes errors from sample preparation and matrix effects. nih.govmdpi.com

Correction for Analyte Loss: Compensates for incomplete extraction or degradation of the analyte during sample processing.

Improved Method Ruggedness: The method is less susceptible to variations in experimental conditions.

Due to these attributes, IDMS, in conjunction with a suitable stable isotope-labeled internal standard, is the preferred method for reference material characterization and for establishing the accuracy of other routine analytical methods. rsc.org

Conclusions and Future Research Directions on 4 3 Methoxy 4 Nitrophenyl Morpholine D3

Summary of Key Academic Findings and Contributions

Direct academic literature on 4-(3-Methoxy-4-nitrophenyl)morpholine-d3 is not currently available. However, research on its non-deuterated analogs and the broader class of morpholine-containing compounds provides a foundational understanding. The morpholine (B109124) ring is a recognized privileged structure in medicinal chemistry, known for conferring favorable physicochemical and metabolic properties to bioactive molecules. researchgate.net Its presence is noted in numerous approved drugs. acs.org

The synthesis of the closely related non-deuterated compound, 4-(4-methoxy-3-nitrophenyl)morpholine, has been described, involving a nitration process of 4-(4-methoxyphenyl)morpholine. mdpi.com This suggests that synthetic routes to the deuterated analog are feasible. Furthermore, studies on other nitrophenylmorpholine derivatives indicate their potential as precursors in the synthesis of compounds with a range of biological activities, including antidiabetic, antimigraine, and antimicrobial agents. chem-station.com For instance, the related compound 4-(4-nitrophenyl)thiomorpholine (B1608610) serves as a key intermediate in medicinal chemistry. chem-station.com

The introduction of deuterium (B1214612) into molecules, particularly at metabolically labile sites, is a well-established strategy to alter drug metabolism. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing the rate of metabolic cleavage. researchgate.net This can result in an improved pharmacokinetic profile, including increased half-life and reduced formation of potentially toxic metabolites. nih.gov

Identification of Remaining Research Gaps

The primary and most significant research gap is the complete absence of published studies specifically investigating this compound. This encompasses a lack of information on its synthesis, physicochemical properties, biological activity, and the specific effects of deuteration on its methoxy (B1213986) group.

While the synthesis of its non-deuterated counterpart offers a template, the specific conditions and potential challenges for introducing deuterium into the methoxy group have not been explored. Furthermore, the biological targets of 4-(3-Methoxy-4-nitrophenyl)morpholine (B1293645) and its deuterated analog remain unknown. Although related morpholine compounds have shown activity against a variety of targets, including central nervous system receptors and enzymes involved in cancer and infectious diseases, the specific pharmacological profile of this particular substitution pattern is yet to be determined. researchgate.netyoutube.com

A critical unknown is the precise impact of deuterating the methoxy group on the compound's metabolism and biological activity. While a general slowing of metabolism is often anticipated, the exact consequences for this molecule, including potential shifts in metabolic pathways, are purely speculative at this stage.

Proposed Future Research Avenues for the Deuterated Morpholine Compound

The dearth of information on this compound presents a number of clear and compelling opportunities for future research.

Exploration of Novel Synthetic Pathways

A primary research objective should be the development and optimization of synthetic routes to this compound. Building upon the known synthesis of the non-deuterated analog, research could focus on utilizing deuterated starting materials or developing selective deuteration methods. mdpi.com One potential approach involves the use of deuterated methanol (B129727) (CD3OD) in the synthesis of the precursor, 4-(3-methoxy-4-nitrophenyl)amine, followed by the introduction of the morpholine ring. Another avenue would be to explore direct H/D exchange reactions on the methoxy group of the final non-deuterated compound, though this may present selectivity challenges. jchemrev.com

Deeper Mechanistic Insights into Biological Interactions

A crucial area of future research is the elucidation of the biological targets and mechanism of action of this compound. This would likely begin with its non-deuterated counterpart to establish a baseline pharmacological profile. Given the diverse activities of morpholine-containing compounds, a broad screening approach against various receptors and enzymes would be warranted. acs.orgresearchgate.net For instance, related nitrophenyl-containing heterocycles have shown potential as anticancer agents by targeting enzymes like RET and HSP90. thalesnano.com Furthermore, some morpholine analogs have been investigated for their effects on central nervous system targets. researchgate.net Inverse molecular docking studies could also be employed to computationally predict potential protein targets.

Development of Advanced Analytical Tools

The synthesis and study of this compound will necessitate the use and potential development of advanced analytical techniques. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will be essential for confirming the successful incorporation and precise location of the deuterium atoms. nih.gov Quantitative NMR (qNMR) could be a valuable tool for determining the degree of deuteration with high accuracy. These analytical methods will also be critical for metabolism studies, allowing for the tracking of the deuterated compound and its metabolites in biological systems. nih.gov

Further Elucidation of Deuteration Effects in Complex Systems

A key research direction will be to systematically investigate the effects of deuterating the methoxy group on the compound's properties. This would involve a direct comparison of the pharmacokinetic profiles of the deuterated and non-deuterated analogs in in vitro and in vivo models. nih.gov Such studies would aim to quantify the kinetic isotope effect on metabolism and determine if this translates to a longer half-life, increased exposure, or altered metabolic pathways. Understanding these effects is crucial for assessing the potential therapeutic advantages of the deuterated compound. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Methoxy-4-nitrophenyl)morpholine-d3, and how can reaction yields be improved?

  • Methodology : The synthesis of deuterated morpholine derivatives typically involves isotopic labeling during intermediate steps. For example, deuterium can be introduced via deuteration of methoxy groups using deuterated methanol (CD₃OD) under acidic conditions, as seen in analogous deuterated phenolic compounds . Key steps include:

  • Nitro-group introduction : Nitration of the phenyl ring using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.
  • Morpholine ring formation : Cyclization via nucleophilic substitution with deuterated morpholine-d₃, requiring anhydrous conditions and catalytic bases like K₂CO₃ .
  • Yield optimization : Chromatographic purification (e.g., silica gel, 0–40% EtOAc/hexane gradients) improves purity, with yields averaging 56–70% in similar nitroaromatic syntheses .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical methods :

  • ¹H/¹³C NMR : Confirm deuterium incorporation (e.g., absence of methoxy proton signals at δ ~3.8–4.0 ppm) and morpholine ring geometry. For example, morpholine protons typically resonate as multiplets between δ 3.0–4.0 ppm .
  • HRMS : Verify molecular weight (e.g., [M+H]+ expected for C₁₁H₁₀D₃N₂O₃: ~250.12 g/mol) with precision ≤1 ppm .
  • Isotopic purity : Use LC-MS or isotope-ratio mass spectrometry to ensure >98% deuterium enrichment .

Q. What are the recommended storage conditions to ensure compound stability?

  • Stability protocol : Store at –20°C in sealed, moisture-free containers under inert gas (N₂/Ar). Deuterated compounds are hygroscopic and prone to proton exchange in humid environments, which compromises isotopic purity .

Advanced Research Questions

Q. How does deuteration impact the metabolic stability of this compound in pharmacokinetic studies?

  • Mechanistic insight : Deuterium at the methoxy group reduces metabolic cleavage by cytochrome P450 enzymes, extending half-life. For example, analogous deuterated methoxy compounds show 2–3× slower hepatic clearance in rodent models .
  • Experimental design : Compare plasma half-life (t₁/₂) and metabolite profiles (via LC-MS/MS) of deuterated vs. non-deuterated analogs in vitro (microsomal assays) and in vivo (rodent PK studies).

Q. How can contradictory bioactivity data between this compound and its non-deuterated analog be resolved?

  • Case study : If the deuterated compound shows reduced antimicrobial activity (e.g., MIC = 24 µg/mL vs. 12 µg/mL for the non-deuterated analog), consider:

  • Isotopic steric effects : Deuterium’s larger atomic radius may hinder target binding.
  • Solubility differences : Measure logP via shake-flask method; deuterated analogs often exhibit slightly higher hydrophobicity, altering membrane permeability .
    • Resolution : Use isothermal titration calorimetry (ITC) to compare binding affinities and molecular dynamics simulations to assess steric impacts .

Q. What strategies mitigate side reactions during functionalization of the nitro group in this compound?

  • Challenge : Nitro groups are prone to unintended reduction or oxidation during derivatization.
  • Solutions :

  • Selective reduction : Use H₂/Pd-C in EtOAc at low pressure (1 atm) to convert nitro to amine without affecting morpholine .
  • Protection-deprotection : Temporarily protect the morpholine ring with Boc groups before nitro-group manipulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.